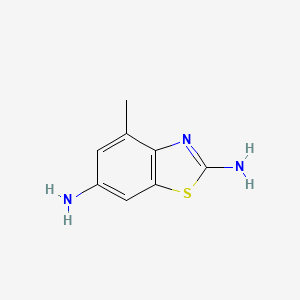

4-Methyl-1,3-benzothiazole-2,6-diamine

Description

Properties

IUPAC Name |

4-methyl-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMTKFEAJWGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354314 | |

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314033-52-8 | |

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiocyanogen Condensation Method

This method, adapted from protocols for synthesizing benzothiazole derivatives, is the most direct route for 4-methyl-1,3-benzothiazole-2,6-diamine.

Reaction Protocol

- Starting Material : 4-Methyl-p-aminophenol (or a methyl-substituted aniline derivative) serves as the precursor.

- Thiocyanogen Generation : Thiocyanogen (SCN)₂ is generated in situ by reacting bromine (Br₂) with sodium thiocyanate (NaSCN) in acetic acid.

- Cyclization : The methyl-substituted aniline is treated with the thiocyanogen solution, leading to cyclization and the formation of the benzothiazole core.

- Purification : The product is isolated via filtration, washed with cold water, and recrystallized from aqueous ethanol.

Key Reaction Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Methyl-p-aminophenol | Provides amine groups and methyl substituent |

| 2 | Br₂, NaSCN, CH₃COOH | Generates thiocyanogen (SCN)₂ |

| 3 | Reflux, 3–4 hours | Cyclization to form benzothiazole ring |

| 4 | Aqueous ethanol | Recrystallization to enhance purity |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine group on thiocyanogen, followed by cyclization to form the benzothiazole ring. The methyl group at position 4 is retained from the starting material.

Alternative Synthetic Approaches

While the thiocyanogen method is predominant, other strategies have been explored for related benzothiazole derivatives, offering potential adaptability for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. For example, benzothiazoles have been synthesized using 2-aminobenzenethiol and aldehydes under microwave conditions. However, this method is less common for diamine derivatives due to challenges in controlling regioselectivity.

Critical Analysis of Reaction Parameters

Optimal conditions for the thiocyanogen method are crucial for high yields and purity.

Solvent Choice

Acetic acid is preferred due to its ability to stabilize thiocyanogen and facilitate cyclization. Polar aprotic solvents (e.g., DMF) are less effective for this reaction.

Challenges and Limitations

- Regioselectivity : Ensuring the methyl group occupies the 4-position requires precise control over starting material geometry.

- Side Reactions : Over-oxidation of intermediates or incomplete cyclization may generate impurities.

- Scalability : Acidic conditions and thiocyanogen generation complicate large-scale production.

Characterization and Purity

The compound is characterized using:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Thiocyanogen Condensation | High regioselectivity, simple workflow | Requires hazardous thiocyanogen | 65–85 |

| Microwave-Assisted | Faster reaction times | Limited scalability, side reactions | 50–70 |

| Catalytic Condensation | Mild conditions, recyclable catalysts | Lower yields for diamines | 40–60 |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-benzothiazole-2,6-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The amino groups at the 2- and 6-positions can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial properties. For instance, 4-Methyl-1,3-benzothiazole-2,6-diamine has been evaluated for its efficacy against various pathogens through biochemical assays .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve interaction with specific biological targets leading to apoptosis in cancer cells . Molecular docking studies have highlighted the binding affinity of these compounds to target proteins associated with cancer progression .

- Anticonvulsant Activity : A study synthesized derivatives of this compound and tested their anticonvulsant properties using in vivo models. Compounds showed significant activity against tonic seizures, indicating potential use in epilepsy treatment .

Industrial Applications

The industrial applications of this compound are notable in several areas:

- Organic Electronics : The compound is explored for its role in organic light-emitting diodes (OLEDs) due to its optoelectronic properties. Its ability to act as a charge transport material enhances the efficiency of OLED devices.

- Vulcanization Accelerators : In rubber manufacturing, benzothiazole derivatives are widely used as accelerators in the vulcanization process. They improve the mechanical properties and durability of rubber products .

- Fluorescent Materials : The unique chemical structure allows for applications in fluorescence materials used in imaging and sensor technologies. The compound's photophysical properties make it suitable for developing advanced imaging reagents .

Case Study 1: Anticancer Activity Evaluation

A series of novel benzothiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The study employed molecular docking techniques to predict binding interactions with target proteins involved in cancer progression. Results indicated that specific derivatives exhibited high cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Anticonvulsant Activity Assessment

In vivo studies were conducted on synthesized benzothiazole derivatives to assess their anticonvulsant effects using established seizure models. The results demonstrated that certain compounds significantly reduced seizure duration and frequency compared to controls, suggesting their potential as therapeutic agents for epilepsy management .

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzothiazole: Similar structure but lacks the methyl group at the 4-position.

6-Methyl-2-aminobenzothiazole: Similar structure but with the methyl group at the 6-position instead of the 4-position.

4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms and a different substitution pattern

Uniqueness

4-Methyl-1,3-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and amino groups at the 2- and 6-positions allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .

Biological Activity

4-Methyl-1,3-benzothiazole-2,6-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C8H10N2S

- CAS Number : 314033-52-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. Various studies have highlighted its efficacy against different bacterial strains and cancer cell lines.

Antibacterial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that benzothiazole-based compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. These inhibitors show potent activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In terms of anticancer effects, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized the MTT assay to assess cell viability and found that certain derivatives significantly reduced cell proliferation while promoting apoptosis .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it disrupts their function in DNA replication .

- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through various pathways. This includes the activation of caspases and modulation of protein expression related to cell survival .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis of benzothiazole derivatives found that one specific derivative exhibited enhanced antibacterial activity when conjugated with siderophore mimics. This modification improved the uptake of the compound in E. coli, demonstrating a significant increase in antibacterial efficacy in iron-depleted environments .

Case Study 2: Anticancer Activity

In another study evaluating novel benzothiazole compounds for anticancer properties, several derivatives were synthesized and tested against A431 and A549 cell lines. The results indicated that the active compounds significantly inhibited proliferation and migration while promoting apoptosis . Notably, compounds with modifications at the 2 and 6 positions showed enhanced activity compared to unmodified versions.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Method Used | Key Findings |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Enzyme inhibition assays | Significant inhibition of DNA gyrase/topo IV |

| Anticancer | A431, A549 | MTT assay | Reduced cell proliferation; induced apoptosis |

| Inflammation | RAW264.7 macrophages | ELISA | Decreased IL-6 and TNF-α levels |

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Methyl-1,3-benzothiazole-2,6-diamine derivatives, and what parameters critically influence yield?

Methodological Answer: The synthesis of benzothiazole derivatives often involves condensation reactions. For example, substituted aldehydes (e.g., benzaldehyde derivatives) can react with amino-triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include:

- Solvent choice : Absolute ethanol is preferred to minimize side reactions.

- Catalyst optimization : Glacial acetic acid enhances electrophilicity of the aldehyde.

- Reaction time : Extended reflux (e.g., 4 hours) ensures complete cyclization.

Purification via reduced-pressure solvent evaporation and filtration is critical to isolate crystalline products. Comparative studies with triazine-based syntheses (e.g., using trichlorotriazine intermediates) highlight the importance of stepwise reagent addition to control regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound analogs?

Methodological Answer: Analytical techniques such as:

- HPLC-MS : To quantify purity and detect impurities (e.g., EP Impurity D in pramipexole analogs ).

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing between 2,6-diamine vs. 2,4-isomers).

- Chiral chromatography : Essential for resolving enantiomers like (6R)- and (6S)-isomers, which exhibit divergent biological activities .

Advanced Research Questions

Q. How does stereochemistry (e.g., 6R vs. 6S configurations) influence the neuroprotective efficacy of this compound derivatives?

Methodological Answer: The (6R)-isomer (dexpramipexole) demonstrates neuroprotective effects via mitochondrial ROS inhibition, while the (6S)-isomer (pramipexole) primarily acts as a dopamine agonist . To assess stereochemical impact:

- In vitro models : Use neuronal cell lines treated with H₂O₂ or β-amyloid to compare ROS reduction between isomers.

- Binding assays : Radiolabeled dopamine receptor studies quantify agonist activity differences.

- Crystallography : Co-crystal structures (e.g., with CBP bromodomains) reveal stereospecific binding interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole-diamine derivatives across studies?

Methodological Answer: Discrepancies may arise from variations in:

- Cell models : Primary neurons vs. immortalized lines exhibit differential sensitivity to ROS modulation.

- Dosage regimes : Neuroprotective effects often require sub-dopaminergic doses (e.g., ≤10 µM dexpramipexole) to avoid receptor-mediated off-target effects .

- Impurity profiles : EP Impurity D (6R-isomer) in pramipexole batches can skew activity data; rigorous HPLC-MS batch validation is recommended .

Q. How can researchers optimize solubility and stability of this compound derivatives for in vivo studies?

Methodological Answer:

- Solubility enhancement : Use hydrochloride salts (e.g., pramipexole dihydrochloride monohydrate) to improve aqueous solubility. Methanol or ethanol co-solvents are viable for stock solutions .

- Storage conditions : Lyophilized powders stored at 2–8°C prevent hydrolysis. Avoid prolonged exposure to chlorinated solvents (e.g., dichloromethane), which degrade thiazole rings .

Q. What mechanistic pathways underlie the selective inhibition of apoptotic pathways by this compound derivatives?

Methodological Answer: Key methodologies include:

- Mitochondrial assays : JC-1 staining to measure membrane potential changes and MitoSOX Red for ROS quantification .

- Western blotting : Track activation of pro-apoptotic markers (e.g., Bax, caspase-3) vs. anti-apoptotic Bcl-2.

- Gene silencing : siRNA knockdown of dopamine receptors isolates neuroprotective vs. receptor-mediated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.